molecular formula C11H33N3O6P2 B12689824 Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94107-74-1

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12689824
CAS No.: 94107-74-1
M. Wt: 365.34 g/mol
InChI Key: PIYLVOZEPSGBOJ-UHFFFAOYSA-N
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Description

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate (CAS: 302-309-9) is a bisphosphonate compound featuring a branched 3,5,5-trimethylhexyl group attached via an imino bis(methylene) bridge to two phosphonate moieties, with diammonium counterions .

Properties

CAS No.

94107-74-1

Molecular Formula

C11H33N3O6P2

Molecular Weight

365.34 g/mol

IUPAC Name

diazanium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2.2H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);2*1H3

InChI Key

PIYLVOZEPSGBOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous AcidDiammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate\text{3,5,5-Trimethylhexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} 3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous Acid→Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphonate derivatives.

    Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce various substituted phosphonate derivatives.

Scientific Research Applications

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:

    Chemistry: It is used as a chelating agent for metal ions in various chemical processes.

    Biology: The compound can be used in studies involving enzyme inhibition and metal ion transport.

    Industry: The compound is used in the formulation of specialty chemicals and materials, including corrosion inhibitors and flame retardants.

Mechanism of Action

The mechanism of action of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the transport of metal ions within biological systems. The molecular targets and pathways involved include metal ion transporters and metalloenzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:

Diammonium Dihydrogen [[(2-Hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: 84696-97-9)

  • Structure : Substituted with a 2-hydroxyethyl group instead of 3,5,5-trimethylhexyl.
  • Physicochemical Properties :
    • Molecular formula: C₄H₁₉N₃O₇P₂
    • Molecular weight: 283.16 g/mol
    • LogP: -0.801 (indicating moderate hydrophilicity) .
  • Key Differences :
    • The hydroxyethyl group enhances water solubility compared to the hydrophobic 3,5,5-trimethylhexyl chain.
    • Lower molecular weight and reduced steric hindrance may improve renal excretion but limit tissue retention .

Dipotassium Dihydrogen [[(1-Methylethyl)imino]bis(methylene)]bisphosphonate (CAS: 94278-04-3)

  • Structure : Features an isopropyl (1-methylethyl) group and potassium counterions.
  • Physicochemical Properties: Molecular formula: C₅H₁₃K₂NO₆P₂ Molecular weight: 323.30 g/mol .
  • Key Differences: The smaller isopropyl group reduces lipophilicity compared to the 3,5,5-trimethylhexyl chain.

3,5,5-Trimethylhexyl Methylphosphonofluoridate (CAS: 959304-14-4)

  • Structure: Contains the same 3,5,5-trimethylhexyl substituent but as a methylphosphonofluoridate ester.
  • Key Differences: The phosphonofluoridate group introduces electrophilic reactivity, unlike the bisphosphonate’s chelating capacity. This compound is more volatile (lower molecular weight: C₁₀H₂₂FO₂P) and likely toxic due to fluorine content .

Data Table: Comparative Analysis of Bisphosphonate Derivatives

Property/CAS 302-309-9 (Target) 84696-97-9 (Hydroxyethyl) 94278-04-3 (Isopropyl)
Substituent 3,5,5-Trimethylhexyl 2-Hydroxyethyl 1-Methylethyl
Counterion Diammonium Diammonium Dipotassium
Molecular Formula C₁₀H₂₅N₃O₆P₂ (estimated) C₄H₁₉N₃O₇P₂ C₅H₁₃K₂NO₆P₂
Molecular Weight (g/mol) ~350 (estimated) 283.16 323.30
LogP ~2.5 (predicted) -0.801 Not reported
Solubility Low (hydrophobic chain) High (hydrophilic group) Moderate (K⁺ salt)
Potential Application Bone targeting, chelation Water-soluble chelators Ionic exchange agents

Research Findings and Implications

  • Lipophilicity vs. Bioavailability : The 3,5,5-trimethylhexyl group in the target compound likely enhances membrane permeability and tissue retention compared to hydrophilic analogs like the hydroxyethyl derivative .
  • Counterion Effects : Ammonium salts (e.g., CAS 302-309-9) may exhibit pH-dependent solubility, whereas potassium salts (CAS 94278-04-3) could improve stability in aqueous systems .
  • Structural Toxicity: The methylphosphonofluoridate analog (CAS 959304-14-4) highlights the importance of functional groups—bisphosphonates are generally less reactive and safer for biomedical use .

Biological Activity

Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone health and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on bone metabolism, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the bisphosphonate group allows it to interact with bone mineral components, specifically hydroxyapatite, which is crucial for its function in bone metabolism.

Bisphosphonates are known to inhibit osteoclast-mediated bone resorption. The proposed mechanisms for this compound include:

  • Inhibition of Osteoclast Activity : By binding to hydroxyapatite in bone tissue, this compound may inhibit osteoclasts' ability to resorb bone. This action is critical in conditions such as osteoporosis and Paget's disease.
  • Promotion of Osteoblast Function : Some studies suggest that bisphosphonates can also enhance the activity of osteoblasts, leading to increased bone formation alongside decreased resorption.

1. Bone Mineral Density Improvement

Research indicates that bisphosphonates can significantly improve bone mineral density (BMD). In animal models, treatment with compounds similar to this compound has shown:

  • Increased BMD : Studies have demonstrated a marked increase in BMD in ovariectomized rats treated with bisphosphonates .
  • Structural Integrity : Enhanced mechanical properties of bones have been observed, suggesting improved structural integrity and resistance to fractures.

2. Anti-inflammatory Properties

Some bisphosphonates exhibit anti-inflammatory effects that may contribute to their overall efficacy in treating bone-related disorders. This is particularly relevant in conditions characterized by chronic inflammation.

Case Study 1: Ovariectomized Rat Model

A study conducted on ovariectomized rats highlighted the effects of a bisphosphonate compound similar to this compound. Key findings included:

  • Reduction in Osteoclast Numbers : A significant decrease in cathepsin K-positive osteoclasts was noted post-treatment.
  • Collagen Accumulation : Increased type I collagen accumulation was observed in the primary spongiosa, indicating enhanced bone formation .

Research Findings Summary

Study FocusKey Findings
Ovariectomized Rat ModelIncreased BMD and collagen accumulation; reduced osteoclast activity
Human Clinical TrialsEffective reduction in fracture risk; improved BMD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between tetrachlorophosphazenes and amines, as described for structurally similar bisphosphonates . Key steps include:

  • Reacting phosphazene precursors (e.g., tetrachloromonospirocyclotriphosphazene) with carbazolyldiamine derivatives in THF at room temperature for 72 hours .
  • Purification via column chromatography and solvent evaporation, with reaction progress monitored by thin-layer chromatography (TLC) .
  • Purity validation using X-ray crystallography (for structural confirmation) and elemental analysis (C, H, N, P quantification) .

Q. How is the stability of this bisphosphonate assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
  • Data from structurally similar bisphosphonates (e.g., diammonium salts with shorter alkyl chains) suggest increased stability at neutral pH and temperatures below 50°C .

Q. What toxicological screening protocols are recommended for early-stage safety assessments?

  • Methodological Answer : Adapt protocols from regulatory frameworks for phosphonate derivatives:

  • In vitro genotoxicity : Bacterial reverse mutation assay (Ames test) and mammalian micronucleus test to assess mutagenicity .
  • Neurotoxicity screening : Review structurally analogous compounds (e.g., alkylimino bisphosphonates) for neurotoxic metabolites or receptor interactions .
  • Impurity profiling : Quantify residual solvents (e.g., THF) and reaction byproducts (e.g., triethylammonium chloride) using gas chromatography-mass spectrometry (GC-MS) .

Q. How does the alkyl chain length (e.g., 3,5,5-trimethylhexyl) influence the compound’s chelation properties?

  • Methodological Answer : Compare with homologs (e.g., diammonium dihydrogen [(hexylimino)bisphosphonate] ):

  • Chelation efficiency : Conduct titration experiments with metal ions (Ca²⁺, Fe³⁺) using inductively coupled plasma optical emission spectroscopy (ICP-OES) to measure binding constants.
  • Structural insights : The branched 3,5,5-trimethylhexyl group likely enhances lipophilicity and steric hindrance, reducing aqueous solubility but improving membrane permeability .

Advanced Research Questions

Q. How can contradictory data in metal-chelating efficacy across studies be resolved?

  • Methodological Answer :

  • Standardize experimental conditions : Ensure consistent pH, ionic strength, and metal-to-ligand ratios in chelation assays .
  • Cross-validate techniques : Compare results from ICP-OES, isothermal titration calorimetry (ITC), and NMR titration to address discrepancies in binding affinity measurements .
  • Control for impurities : Trace metal contaminants in reagents (e.g., buffer salts) may skew results; use ultra-pure water and chelex-treated buffers .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., bone vs. soft tissue)?

  • Methodological Answer :

  • Molecular docking studies : Model interactions with hydroxyapatite (bone mineral) using software like AutoDock Vina, focusing on phosphonate group coordination with Ca²⁺ sites .
  • In vitro cell assays : Compare uptake in osteoblasts (MC3T3-E1) vs. fibroblasts (NIH/3T3) using fluorescently tagged analogs and confocal microscopy .
  • Metabolite analysis : Identify tissue-specific degradation products (e.g., via LC-MS/MS) that may influence targeting .

Q. What strategies optimize the compound’s synthesis for scalability without compromising yield?

  • Methodological Answer :

  • Solvent selection : Replace THF with 2-MeTHF (a greener solvent) to improve reaction efficiency and simplify purification .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to reduce side reactions and enhance diastereomeric purity .
  • Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and automate endpoint detection .

Q. How do environmental factors (e.g., UV exposure, oxidative stress) influence its degradation pathways?

  • Methodological Answer :

  • Photostability studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-HRMS .
  • Oxidative stress assays : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate reactive oxygen species (ROS)-mediated breakdown, identifying products like phosphate esters or iminoquinones .

Q. What computational models predict its structure-property relationships for novel derivatives?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets of bisphosphonate analogs (e.g., logP, polar surface area) to predict solubility, bioavailability, and toxicity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate phosphonate group reactivity with chelation efficacy .

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